molecular formula C24H24N6 B1589795 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- CAS No. 82504-70-9

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

Cat. No. B1589795
CAS RN: 82504-70-9
M. Wt: 396.5 g/mol
InChI Key: XMOZWTZDMACVMS-UHFFFAOYSA-N
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Description

“1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(3-methylphenyl)-” is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the Friedel–Crafts polymerization reaction . For example, a series of novel triazine-based conjugated microporous polymers were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine .

Scientific Research Applications

Synthesis and Characterization

  • Triazine derivatives have been synthesized and characterized for various applications, including as dendrimeric complexes with magnetic behaviors (Uysal & Koç, 2010). These complexes involve Schiff bases and have applications in materials science due to their unique magnetic properties.

CO2 Adsorption

  • A triazine functionalized covalent organic polymer demonstrated high CO2 uptake capacity, indicating its potential for environmental applications in carbon capture and storage (Gomes, Bhanja, & Bhaumik, 2015).

Antitumor and Antimicrobial Activities

  • Various studies have explored the antitumor and antimicrobial activities of triazine derivatives. Some derivatives have shown significant cytotoxic activity against cancer cells, suggesting their potential in cancer treatment (Gidaspov, Bakharev, & Bulychev, 2004). Additionally, certain triazine-based compounds have been identified as potent antimicrobial agents (Bektaş et al., 2007).

CO2 Capture by Triazine-Based Polymers

  • Triazine-based polymers have been synthesized and shown to have high selectivity and capacity for CO2 capture, highlighting their potential for addressing greenhouse gas emissions (Sekizkardes et al., 2014).

Bioactive Triazine Derivatives

  • The synthesis and biological activities of 2,4,6-trisubstituted 1,3,5-triazines have been explored, with many derivatives showing potential as chemical probes for diverse protein families and as bioactive molecules in pharmaceutical development (Banerjee, Brown, & Weerapana, 2013).

Novel Polyamides with Triazine Moieties

  • Aromatic polyamides incorporating phenyl-1,3,5-triazine units have been developed, showing high thermal stability and solubility, which could be advantageous for high-performance materials applications (Yu et al., 2012).

Thermostable and Insensitive Energetic Materials

  • Triazine derivatives have been investigated for use in energetic materials, showing excellent detonation properties, high nitrogen content, and thermostability, making them suitable for applications requiring high-performance energetic materials (Kumar, Ghule, & Dharavath, 2022).

properties

IUPAC Name

2-N,4-N,6-N-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOZWTZDMACVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472562
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

CAS RN

82504-70-9
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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